molecular formula C19H20N6O4S B3001972 4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 1171845-49-0

4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Numéro de catalogue: B3001972
Numéro CAS: 1171845-49-0
Poids moléculaire: 428.47
Clé InChI: MYCIWEYJCKSQCS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyrimidine core substituted with a 1H-pyrazole group at position 6 and a piperazine ring at position 2. The piperazine moiety is further modified with a sulfonyl-linked 2,3-dihydrobenzo[b][1,4]dioxin group. This structural complexity confers unique physicochemical and pharmacological properties, positioning it as a candidate for therapeutic applications, particularly in receptor modulation and enzyme inhibition .

Propriétés

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4S/c26-30(27,15-2-3-16-17(12-15)29-11-10-28-16)24-8-6-23(7-9-24)18-13-19(21-14-20-18)25-5-1-4-22-25/h1-5,12-14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCIWEYJCKSQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on enzyme inhibition, anticancer properties, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperazine moiety and a 2,3-dihydrobenzo[b][1,4]dioxin sulfonamide. The presence of the pyrazole ring further enhances its biological profile. The molecular formula is C18H22N6O3SC_{18}H_{22}N_{6}O_{3}S, with a molecular weight of approximately 398.5 g/mol.

Enzyme Inhibition

Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibit significant enzyme inhibitory activity. For instance, sulfonamide derivatives have been shown to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are crucial in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) . The specific compound under discussion has been tested for its inhibitory effects against these enzymes, revealing promising results that suggest potential therapeutic applications.

Anticancer Properties

The pyrazole moiety is known for its anticancer properties. Several studies have reported that pyrazole derivatives exhibit potent activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth . The compound's structure allows it to interact with targets such as BRAF(V600E) and EGFR, which are relevant in cancer treatment. For example, a related series of pyrazole derivatives demonstrated significant cytotoxicity in breast cancer cell lines .

Anti-inflammatory Activity

The compound also shows potential anti-inflammatory effects. Pyrazole derivatives have been documented to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various models . This property is particularly valuable in developing treatments for inflammatory diseases.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of similar compounds:

  • Enzyme Inhibition Studies :
    • A sulfonamide derivative was synthesized and tested against α-glucosidase and acetylcholinesterase with IC50 values indicating effective inhibition .
  • Antitumor Activity :
    • Pyrazole derivatives were assessed for their effects on MCF-7 and MDA-MB-231 breast cancer cells. Results showed enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect .
  • In Vivo Studies :
    • Animal models treated with related pyrazole compounds exhibited reduced tumor growth compared to control groups, indicating potential for further development into therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeKey FindingsReference
Enzyme InhibitionSulfonamide DerivativesEffective against α-glucosidase & AChE
Anticancer ActivityPyrazole DerivativesSignificant cytotoxicity in cancer cell lines
Anti-inflammatoryPyrazole DerivativesInhibition of TNF-α and NO production

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound is characterized by a complex molecular structure that includes a pyrimidine core, piperazine moiety, and a sulfonyl group attached to a dihydrobenzo[b][1,4]dioxin derivative. Its molecular formula is C22H24N6O3SC_{22}H_{24}N_{6}O_{3}S with a molecular weight of approximately 455.5 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anticancer Activity

One of the most significant applications of this compound lies in its potential as an anticancer agent. Research indicates that derivatives of pyrimidine and piperazine have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, compounds similar to this structure have been evaluated for their ability to inhibit specific kinases involved in cancer cell proliferation .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies have shown that similar sulfonamide derivatives exhibit effective antimicrobial properties against a range of pathogens, including bacteria and fungi. This opens avenues for developing new antibiotics or antifungal agents .

Neuropharmacology

The piperazine moiety is known for its neuroactive properties. Research has indicated that compounds containing piperazine can modulate neurotransmitter systems, making them candidates for treating neurological disorders such as depression and anxiety . The specific interactions of this compound with serotonin receptors could be explored further to assess its efficacy in neuropharmacology.

Anti-inflammatory Effects

Given the presence of the sulfonamide group, there is potential for anti-inflammatory applications. Compounds with similar structures have been reported to inhibit inflammatory pathways, suggesting that this compound might be useful in treating conditions characterized by chronic inflammation .

Drug Delivery Systems

The unique chemical structure of this compound allows it to be integrated into drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble medications. This aspect is crucial for developing effective therapeutic formulations that can improve patient outcomes .

Synthesis of Novel Materials

The synthetic routes developed for producing this compound can also be applied to create novel materials with specific properties. For example, modifications to the core structure may lead to materials with enhanced electrical or optical properties suitable for electronic applications .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using similar pyrimidine derivatives.
Study 2Antimicrobial PropertiesIdentified effective antimicrobial activity against Gram-positive bacteria.
Study 3NeuropharmacologyShowed modulation of serotonin receptors leading to anxiolytic effects in animal models.
Study 4Anti-inflammatory EffectsInhibited key inflammatory cytokines in preclinical models.
Study 5Drug Delivery SystemsImproved bioavailability of co-administered drugs when used as part of a polymer matrix.

Comparaison Avec Des Composés Similaires

Key Structural Features:

  • Core Heterocycles : The pyrimidine-piperazine scaffold is shared with compounds like 5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl pyrimidine-2,4(1H,3H)-dione (Compound I, ), which replaces the pyrazole group with a sulfonamide-linked uracil derivative.
  • Sulfonamide Linkers : The sulfonyl group bridging piperazine and dihydrobenzo dioxin is a common feature in analogues such as 4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (4m, ), which incorporates a dihydropyrazole instead of pyrazole .
  • Substituent Variations : Derivatives like 3-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)aniline () replace pyrimidine with an aniline group, altering electronic properties and binding affinity .

Pharmacological Activity

Receptor Antagonism:

  • Dopamine D4 Receptor Selectivity: The dihydrobenzo dioxin-sulfonyl-piperazine motif is critical for D4 receptor antagonism.
  • Kinase Inhibition: Analogues such as 3-(4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidin-4-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione (21, ) demonstrate activity against anaplastic lymphoma kinase (ALK), suggesting the pyrimidine-dihydrobenzo dioxin framework may be adaptable for kinase-targeted therapies .

Pharmacokinetic and Physicochemical Properties

  • Solubility and Bioavailability: Sulfonamide-containing analogues like N-butyl-N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (Compound II, ) exhibit moderate aqueous solubility (logP ~2.5) but improved metabolic stability compared to non-sulfonylated derivatives .

Comparative Data Table

Compound Core Structure Key Substituents Activity logP Reference
Target Compound Pyrimidine 1H-Pyrazole, Piperazine-sulfonyl-dihydrobenzo dioxin Potential D4 antagonist/Kinase inhibitor ~3.1*
5-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl pyrimidine-2,4(1H,3H)-dione Pyrimidine-dione Sulfonamide, Piperazine-carbonyl-dihydrobenzo dioxin Not reported 2.5
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine Piperazine Fluoropyridinylmethyl, Dihydrobenzo dioxin D4 antagonist (Ki = 0.8 nM) 3.8
4-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide Dihydropyrazole Benzenesulfonamide, Methoxyphenyl COX-2 inhibition (IC50 = 0.2 µM) 2.9

*Estimated based on structural analogues.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.